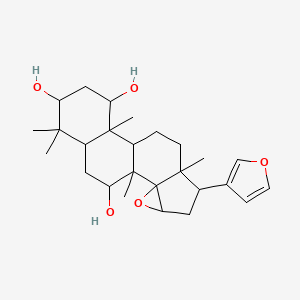
Havanensin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Havanensin, also known as this compound, is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
1. Antimicrobial Properties
Havanensin has demonstrated significant antimicrobial activity against various pathogens. Research has shown that it exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents. A study highlighted its effectiveness against Candida albicans, a common fungal pathogen, suggesting its potential use in treating fungal infections .
2. Insecticidal Activity
The compound has been investigated for its insecticidal properties. Extracts containing this compound have shown effectiveness against agricultural pests such as Tetranychus urticae (two-spotted spider mite). In controlled studies, higher concentrations of this compound extracts resulted in significant ovicidal activity, indicating its potential as a natural pesticide .
Therapeutic Applications
1. Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory properties. Preliminary research indicates that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . This aspect is particularly relevant in the development of therapies for conditions such as arthritis and other inflammatory disorders.
2. Antioxidant Activity
The antioxidant capabilities of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems. This property is essential for developing supplements aimed at preventing oxidative damage associated with aging and chronic diseases .
Agricultural Applications
1. Natural Pesticide Development
Given its insecticidal properties, this compound is being explored as a natural alternative to synthetic pesticides. Its efficacy against pests like Tetranychus urticae suggests that it could be integrated into integrated pest management (IPM) strategies to minimize chemical pesticide use while maintaining crop yields .
2. Plant Growth Promotion
Research indicates that compounds like this compound may promote plant growth and resilience against environmental stressors. By enhancing plant defense mechanisms, it could contribute to sustainable agricultural practices by improving crop health without relying heavily on chemical fertilizers or pesticides .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C26H38O5 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
6-(furan-3-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-12,14,18-triol |
InChI |
InChI=1S/C26H38O5/c1-22(2)17-11-20(29)25(5)16(24(17,4)19(28)12-18(22)27)6-8-23(3)15(14-7-9-30-13-14)10-21-26(23,25)31-21/h7,9,13,15-21,27-29H,6,8,10-12H2,1-5H3 |
Clave InChI |
BKVDVQYVPMCYQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC(C3(C(C2(C(CC1O)O)C)CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C |
Sinónimos |
havanensin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















